molecular formula C21H18N2O2S B2885830 4-acetyl-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide CAS No. 868377-53-1

4-acetyl-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide

Cat. No.: B2885830
CAS No.: 868377-53-1
M. Wt: 362.45
InChI Key: LYOCUWWXZGHOOD-DQRAZIAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-[(2Z)-5,7-dimethyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.45. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

Benzothiazole derivatives, including compounds structurally related to 4-acetyl-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide, have been studied for their corrosion inhibiting properties on carbon steel in acidic solutions. These compounds have demonstrated significant efficiency in protecting steel against corrosion, suggesting potential applications in industrial processes where metal preservation is critical. The corrosion inhibition mechanism involves the adsorption of these molecules onto the metal surface, providing a protective layer against corrosive agents (Hu et al., 2016).

Antimicrobial and Anticancer Activities

Benzothiazole derivatives are also known for their biological activities, including antimicrobial and anticancer effects. Studies have synthesized and evaluated various benzothiazole compounds for their potential to inhibit the growth of certain bacteria, fungi, and cancer cell lines. These investigations reveal that the structural features of benzothiazole derivatives play a crucial role in their biological efficacy, paving the way for the development of new therapeutic agents (Saeed et al., 2015).

Aldose Reductase Inhibition

In the context of managing diabetic complications, benzothiazolyl substituted compounds have been identified as potent inhibitors of aldose reductase, an enzyme implicated in the pathogenesis of various chronic diabetes complications. By inhibiting this enzyme, these compounds offer a therapeutic strategy for preventing or treating diabetic-related disorders (Saeed et al., 2014).

Antitubercular Activity

The synthesis of novel derivatives containing the benzothiazole moiety has shown promising antitubercular activity against Mycobacterium tuberculosis. This suggests potential applications in the development of new antitubercular drugs, contributing to the global effort to combat tuberculosis. The compounds' effectiveness is further supported by their low cytotoxicity towards human cell lines, indicating a favorable therapeutic index (Nimbalkar et al., 2018).

Antioxidant Activity

Research on benzothiazole and pyrazole derivatives has demonstrated their potential as antioxidants. These compounds exhibit the ability to scavenge free radicals, suggesting their use as protective agents against oxidative stress-related conditions (Ahmad et al., 2012).

Properties

IUPAC Name

4-acetyl-N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-5-10-23-18-12-13(2)11-14(3)19(18)26-21(23)22-20(25)17-8-6-16(7-9-17)15(4)24/h1,6-9,11-12H,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOCUWWXZGHOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC=C(C=C3)C(=O)C)S2)CC#C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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